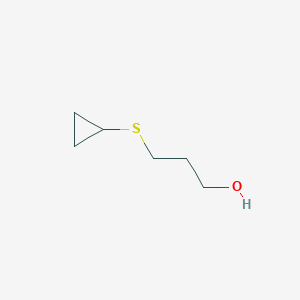

3-(Cyclopropylsulfanyl)propan-1-ol

Description

3-(Cyclopropylsulfanyl)propan-1-ol is a sulfur-containing alcohol characterized by a cyclopropylsulfanyl group (–S–C₃H₅) attached to a propanol backbone. This compound is of interest in organic synthesis due to the unique electronic and steric properties imparted by the cyclopropyl group, which can influence reactivity and stability in catalytic or substitution reactions.

Properties

IUPAC Name |

3-cyclopropylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-4-1-5-8-6-2-3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDKCBRSFPCUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfanyl)propan-1-ol typically involves the reaction of cyclopropylthiol with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where cyclopropylthiol reacts with 3-chloropropan-1-ol under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfanyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium dichromate or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate, PCC.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 3-(Cyclopropylthio)propanal or 3-(Cyclopropylthio)propanoic acid.

Reduction: Formation of cyclopropylthiopropane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclopropylsulfanyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfanyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylthio group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Cyclopropylsulfanyl)propan-1-ol and related compounds:

Key Observations:

- Polarity : Unlike 3-(1H-imidazol-5-yl)propan-1-ol , which is highly polar due to its aromatic nitrogen heterocycle, the thioether group in this compound confers moderate polarity, favoring solubility in organic solvents.

- Reactivity : The alkynyl group in 3-Cyclopropylprop-2-yn-1-ol enables click chemistry, whereas the thioether in the target compound may participate in oxidation reactions to form sulfoxides or sulfones.

Physical and Chemical Properties

Hypothetical Data Based on Analogs:

Reactivity and Stability Considerations

- Oxidative Stability : The thioether group in this compound is less prone to oxidation than alkenes or alkynes (e.g., in ) but may form sulfoxides under strong oxidizing conditions.

Biological Activity

3-(Cyclopropylsulfanyl)propan-1-ol is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- CAS Number : 1564616-21-2

This compound features a cyclopropyl group attached to a sulfanyl moiety, which is linked to a propanol unit. The unique structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Antitumor Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The sulfanyl group may interact with specific enzymes or receptors, altering their activity.

- Induction of Apoptosis : Evidence suggests that the compound could trigger apoptotic pathways in tumor cells, possibly through the activation of caspases.

Antimicrobial Activity

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate moderate antimicrobial activity, warranting further exploration into its potential as an antimicrobial agent.

Antitumor Activity

In vitro studies were conducted to evaluate the antitumor effects of this compound on human cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Caspase activation |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, primarily through apoptotic mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.